2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-
Brand Name: Vulcanchem
CAS No.: 4241-40-1
VCID: VC0107106
InChI: InChI=1S/C11H18N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6-7,14H,4-5H2,1-3H3,(H2,12,13,15,16,17)
SMILES: CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O
Molecular Formula: C11H18N2O4
Molecular Weight: 242.27 g/mol

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-

CAS No.: 4241-40-1

Reference Standards

VCID: VC0107106

Molecular Formula: C11H18N2O4

Molecular Weight: 242.27 g/mol

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)- - 4241-40-1

CAS No. 4241-40-1
Product Name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-(3-hydroxy-1-methylbutyl)-
Molecular Formula C11H18N2O4
Molecular Weight 242.27 g/mol
IUPAC Name 5-ethyl-5-(4-hydroxypentan-2-yl)-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C11H18N2O4/c1-4-11(6(2)5-7(3)14)8(15)12-10(17)13-9(11)16/h6-7,14H,4-5H2,1-3H3,(H2,12,13,15,16,17)
Standard InChIKey XYOPMDJVSWQZTM-UHFFFAOYSA-N
SMILES CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O
Canonical SMILES CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)O
Synonyms 3'-hydroxypentobarbital
3'-hydroxypentobarbital, (+-)-isomer
3'-hydroxypentobarbital, (-)-isomer
3'-hydroxypentobarbital, (R*,R*)-(+-)-isomer
3'-hydroxypentobarbital, (R*,S*)-(+-)-isomer
3'-hydroxypentobarbital, (R-(R*,S*))-isomer
3'-hydroxypentobarbital, monosodium salt, (R-(R*,R*))-isomer
3'-hydroxypentobarbital, monosodium salt, (R-(R*,S*))-isomer
3'-hydroxypentobarbital, monosodium salt, (S-(R*,R*))-isomer
3'-hydroxypentobarbital, monosodium salt, (S-(R*,S*))-isomer
3'-hydroxypentobarbital, R-(R*,R*)-isomer
3'-hydroxypentobarbital, S-(R*,R*)-isomer
3'-hydroxypentobarbital, S-(R*,S*) isome
PubChem Compound 94288
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator